Etilefrine Impurity D

Impurity Profiling Structural Elucidation Chromatographic Selectivity

Etilefrine Impurity D (Benzyletilefrone, CAS 42146-10-1) is an EP-listed ketonic impurity distinguished by its benzyl-substituted structure, resulting in greater lipophilicity (cLogP difference +1.9 units) versus simpler analogues. This unique architecture provides distinct LC-MS/MS retention and fragmentation (m/z 270.2→180.1), making it essential for resolving co-eluting peaks and ensuring method specificity for ANDA/DMF submissions. Procure the authentic standard with full CoA to guarantee accurate quantification at ICH thresholds and avoid regulatory delays.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 42146-10-1
Cat. No. B601693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtilefrine Impurity D
CAS42146-10-1
Synonyms2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O
InChIInChI=1S/C17H19NO2/c1-2-18(12-14-7-4-3-5-8-14)13-17(20)15-9-6-10-16(19)11-15/h3-11,19H,2,12-13H2,1H3
InChIKeyBBEZNAJZTFTHOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Etilefrine Impurity D (CAS 42146-10-1): Technical Baseline for Analytical Reference Standard Procurement


Etilefrine Impurity D (CAS 42146-10-1), chemically designated as 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone and synonymously known as Benzyletilefrone, is a structurally characterized ketonic derivative formally catalogued within the European Pharmacopoeia (EP) impurity profiling scheme for the sympathomimetic agent etilefrine [1]. Possessing the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol, this compound is exclusively utilized as an analytical reference standard in pharmaceutical quality control [2]. Its primary function is to facilitate the development and validation of chromatographic methods, particularly for the quantification and identification of related substances in etilefrine active pharmaceutical ingredient (API) and finished drug products, thereby supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [3].

Why Etilefrine Impurity D Cannot Be Substituted with Other Etilefrine-Related Compounds


The analytical specificity of Etilefrine Impurity D is derived from its unique molecular architecture, which distinguishes it from other etilefrine-related impurities and the parent API. Unlike Impurity A (CAS 22510-12-9), which is a simple N-deethylated ketone (C10H13NO2, MW 179.22) , Impurity D incorporates a benzyl substituent on the ethylamino group, resulting in a significantly larger and more lipophilic structure (C17H19NO2, MW 269.34) . This structural divergence translates directly into distinct physicochemical properties, such as increased hydrophobicity and altered acid-base behavior, which in turn dictate unique chromatographic retention characteristics and ionization efficiencies in LC-MS applications. Consequently, a generic impurity standard cannot serve as a valid surrogate for Impurity D in analytical methods, as it would fail to accurately mimic the retention time, resolution, or spectral response required for reliable system suitability testing, method validation, and the quantification of this specific related substance in etilefrine drug substance and product batches [1].

Quantitative Differentiation Guide for Etilefrine Impurity D (CAS 42146-10-1) Against Close Analogs


Structural Differentiation from Etilefrine Impurity A: N-Benzylation as a Critical Discriminator

Etilefrine Impurity D (Benzyletilefrone) is structurally distinguished from Etilefrine Impurity A (Etilefrone) by the presence of an N-benzyl substituent. Impurity D possesses the molecular formula C17H19NO2 with a molecular weight of 269.34 g/mol, whereas Impurity A has the formula C10H13NO2 and a molecular weight of 179.22 g/mol . This substitution fundamentally alters the compound's lipophilicity and steric bulk, which are key drivers of chromatographic retention. The logP value for Impurity D is estimated to be approximately 2.8, compared to an estimated 0.9 for Impurity A [1]. This difference in hydrophobicity ensures that Impurity D will exhibit a significantly longer retention time on reversed-phase HPLC columns, thereby allowing for its chromatographic resolution and unambiguous identification in the presence of other, less lipophilic impurities.

Impurity Profiling Structural Elucidation Chromatographic Selectivity

Origin-Based Differentiation from Etilefrine Impurity C (Norphenylephrine)

Etilefrine Impurity D (Benzyletilefrone) is classified as a process-related impurity stemming from the synthetic pathway of etilefrine, while Impurity C (Norphenylephrine, CAS 4779-94-6) is primarily a degradation product formed via N-dealkylation under stress conditions such as oxidative or thermal degradation . Impurity D contains the 3-hydroxyphenylethanone ketone core with an N-benzyl-N-ethyl substitution pattern, whereas Impurity C possesses the ethanol (secondary alcohol) backbone with a primary amine group (C8H11NO2, MW 153.2 as free base) [1]. This difference in chemical origin—synthetic impurity versus degradant—has direct implications for pharmaceutical quality control. The presence of Impurity D in a batch may indicate incomplete purification of a synthetic intermediate, while elevated levels of Impurity C would be a direct indicator of poor storage conditions or formulation instability, triggering a different set of investigations and corrective actions in a GMP environment.

Degradation Chemistry Synthetic Route Analysis Impurity Source Tracking

Regulatory Designation as the Sole EP-Specified Benzylated Ketonic Impurity

Among the etilefrine impurity profile outlined in the European Pharmacopoeia (Ph. Eur. monograph 1205), Etilefrine Impurity D (Benzyletilefrone) is the exclusive impurity characterized by the combination of a ketone functional group and an N-benzyl-N-ethyl moiety [1]. While other specified impurities such as Impurity A (Etilefrone, ketone with N-ethyl group only) and Impurity F (Benzylethylamine, amine only, CAS 14321-27-8) share some structural features, Impurity D uniquely integrates both the ketone and the benzylated amine [2]. This unique combination makes it an indispensable reference standard for comprehensive impurity profiling. For analytical chemists validating methods for regulatory submissions (e.g., ANDA, DMF), the absence of a characterized standard for Impurity D would represent a critical gap, as the method would lack the capability to identify and quantify this EP-specified related substance, potentially leading to a deficiency letter from regulatory agencies .

Pharmacopoeial Compliance Regulatory Filing Reference Standard Selection

Validated Application Scenarios for Etilefrine Impurity D (CAS 42146-10-1)


Development and Validation of a Stability-Indicating HPLC Method for Etilefrine API

This scenario involves the creation of an HPLC method capable of resolving Etilefrine from all its specified and unspecified degradation products and process impurities. Etilefrine Impurity D, due to its distinct lipophilicity compared to the parent drug and other impurities like Impurity A (cLogP difference of +1.9 units) [1], is a critical probe for evaluating method specificity. The standard is used to determine the relative retention time (RRT) and relative response factor (RRF) for Impurity D. Its unique ketone functional group provides a distinct UV spectral fingerprint, aiding in peak purity assessment via diode-array detection (DAD) . Successful resolution of the Impurity D peak from the API and other impurity peaks is a key acceptance criterion for method validation.

Regulatory Filing Support for an Etilefrine ANDA or DMF

In preparing the Chemistry, Manufacturing, and Controls (CMC) section of an Abbreviated New Drug Application (ANDA) or a Drug Master File (DMF), comprehensive data on all EP-specified impurities is mandatory. Etilefrine Impurity D is a listed impurity in the European Pharmacopoeia monograph for Etilefrine [1]. This application scenario requires a fully characterized reference standard of Impurity D to provide a Certificate of Analysis (CoA) demonstrating its identity and purity (>95%) . This standard is then used to spike into drug substance batches to confirm the analytical method can accurately quantify Impurity D at the established reporting threshold (e.g., 0.05% or 0.10% area/area), and to test commercial batches for compliance with the monograph's limit for this specific impurity.

Investigation of Unknown Impurities in Etilefrine API Batches

During the quality control of a commercial Etilefrine API batch, an unknown peak is observed in the HPLC chromatogram at an RRT of approximately 1.8 relative to the etilefrine peak. By injecting a reference standard of Etilefrine Impurity D under identical chromatographic conditions, the unknown peak's retention time is matched, confirming its identity as Benzyletilefrone [1]. This positive identification is crucial for batch disposition. Since Impurity D is a process-related impurity stemming from incomplete removal of a synthetic intermediate , its presence above the specification limit indicates a manufacturing process deviation that requires investigation of the API supplier's synthetic and purification steps. This data-driven investigation would not be possible without the authentic reference standard.

LC-MS/MS Method Setup for Trace-Level Quantification of Etilefrine Impurity D

A highly sensitive LC-MS/MS method is required to quantify Etilefrine Impurity D at levels below the standard 0.05% ICH reporting threshold. The reference standard is used to optimize the mass spectrometric parameters for the analyte. The protonated molecular ion [M+H]+ at m/z 270.2 is selected as the precursor ion in positive ionization mode. Product ion scans are performed using the standard to identify a unique and intense fragment, such as the ion resulting from cleavage of the benzyl group (m/z 180.1) or the ethyl group (m/z 242.1) [1]. The optimized multiple reaction monitoring (MRM) transition (e.g., m/z 270.2 → 180.1) is then used to generate a calibration curve, enabling the specific and ultra-sensitive quantification of Impurity D in drug substance and product, far below the limit of detection of conventional HPLC-UV methods.

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